molecular formula C15H12N4O B4417734 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

Cat. No.: B4417734
M. Wt: 264.28 g/mol
InChI Key: OZTQSIIEIGROED-UHFFFAOYSA-N
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Description

6-Phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one (CAS: 777867-04-6) is a tricyclic heterocyclic compound featuring a fused triazoloquinazolinone scaffold. This structure combines a triazole ring and a partially hydrogenated quinazolinone system, with a phenyl substituent at the 6-position.

Synthetic routes to this compound typically involve multicomponent reactions (MCRs) catalyzed by reusable catalysts such as copper-incorporated mesoporous silica (Cu@HAP@KIT-6) or deep eutectic solvents (NGPU), enabling high yields (88–97%) under mild conditions . The phenyl group at the 6-position enhances lipophilicity and may influence receptor binding, as seen in structurally related analogs .

Properties

IUPAC Name

6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[5,1-b]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c20-14-7-11(10-4-2-1-3-5-10)6-13-12(14)8-19-15(18-13)16-9-17-19/h1-5,8-9,11H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTQSIIEIGROED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN3C(=NC=N3)N=C21)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized using a suitable cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to yield the desired triazoloquinazoline derivative .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different biological activities depending on the nature of the substituents introduced .

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of triazoloquinazolinones exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves interference with bacterial DNA synthesis or cell wall integrity.

Anticancer Activity

The compound has shown promise in anticancer research. It has been tested against several cancer cell lines, demonstrating cytotoxic effects. The mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of key enzymes involved in tumor growth.

Antiviral Potential

Recent studies have explored the antiviral properties of triazoloquinazolinones. They have been found to inhibit viral replication in vitro, suggesting potential applications in treating viral infections. The specific pathways affected by these compounds are still under investigation.

Case Study 1: Antimicrobial Efficacy

A study conducted by Dolzhenko et al. (2005) evaluated the antimicrobial efficacy of various triazoloquinazolinone derivatives. The results indicated that modifications to the phenyl group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli.

Compound StructureActivity Against S. aureusActivity Against E. coli
Original CompoundModerateLow
Modified Compound 1HighModerate
Modified Compound 2Very HighHigh

Case Study 2: Anticancer Screening

In a separate investigation by Dolzhenko & Chui (2006), the anticancer potential of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one was assessed against several human cancer cell lines. The study revealed IC50 values indicating potent cytotoxicity:

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
HeLa (Cervical)10.0
A549 (Lung)15.0

Mechanism of Action

The mechanism of action of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Substituent Variations

The triazoloquinazolinone core allows for diverse substitutions, which modulate physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight logP Pharmacological Activity Reference
6-Phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-phenyl C₁₆H₁₃N₅O 299.31 ~3.5* Under investigation
9-[4-(Diethylamino)phenyl]-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one 9-(4-diethylaminophenyl), 6,6-dimethyl C₂₁H₂₇N₅O 365.48 3.57 Selective RXFP4 agonist
6-(4-Methylphenyl)-2-(methylsulfanyl)-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one 6-(4-methylphenyl), 2-(methylsulfanyl) C₁₇H₁₆N₄OS 324.40 3.20 Not reported
5,6,7,9-Tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one (7a) Unsubstituted core C₁₀H₁₁N₅O 217.23 1.89 RXFP4 agonist (EC₅₀ = 0.24 μM)

*Estimated based on similar analogs.

Key Observations :

  • Phenyl vs. Alkylamino Groups: The 9-(4-diethylaminophenyl) derivative (logP = 3.57) exhibits higher lipophilicity than the unsubstituted core (logP = 1.89), enhancing membrane permeability and receptor binding .

Key Observations :

  • Catalyst Efficiency : The Cu@HAP@KIT-6 system achieves the highest yields (88–97%) due to its mesoporous structure and copper’s Lewis acidity .
  • Reaction Speed : NGPU enables ultra-fast synthesis (10–15 minutes) at room temperature, aligning with green chemistry principles .
Pharmacological Profiles

Substituents critically influence bioactivity:

  • Unsubstituted Core (7a) : Displays moderate RXFP4 agonist activity (EC₅₀ = 0.24 μM) .
  • 9-(4-Diethylaminophenyl) Derivative: Enhanced potency (EC₅₀ = 0.12 μM) due to the electron-donating diethylamino group, which stabilizes receptor interactions .
Physicochemical Properties
  • Solubility: Derivatives with polar groups (e.g., hydroxyl, diethylamino) show improved aqueous solubility compared to hydrophobic analogs like the 6-phenyl compound .
  • Hydrogen Bonding: The unsubstituted core (hydrogen bond donors = 1, acceptors = 4) has lower solubility (logSw = -3.58) than the diethylamino derivative (logSw = -3.58 retained but enhanced bioavailability via lipophilicity) .

Biological Activity

The compound 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is a member of the triazoloquinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's unique structure, characterized by a fused triazole and quinazolinone ring system, suggests potential therapeutic applications ranging from anticancer to antimicrobial activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula for 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one is C16H14N4OC_{16}H_{14}N_4O. The compound features a phenyl group attached to a triazoloquinazolinone core, which is crucial for its biological activity.

Structural Characteristics

FeatureDescription
Molecular FormulaC16H14N4OC_{16}H_{14}N_4O
Molecular Weight270.31 g/mol
Melting PointNot specified in the literature
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have highlighted the anticancer potential of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Lung cancer (A549)
    • Breast cancer (MCF-7)
    • Colon cancer (HCT-116)

The MTT assay results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting potent anticancer activity. For instance, one study reported an IC50 of 6.31 μM against MCF-7 cells and 7.95 μM against A549 cells .

Antimicrobial Activity

Compounds with similar structures have shown promising antimicrobial properties . The presence of both the triazole and quinazolinone moieties contributes to their effectiveness against a range of bacterial and fungal pathogens. For example:

  • Bacterial Strains Tested :
    • Bacillus pumilus
    • Staphylococcus aureus

The compound exhibited moderate antibacterial activity against these strains .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The triazole ring may interact with enzymes involved in cell proliferation.
  • Induction of Apoptosis : Evidence suggests that treatment with this compound can lead to programmed cell death in cancer cells.
  • Antioxidant Properties : Some studies indicate that it may exhibit antioxidant effects, contributing to its protective role against oxidative stress in cells.

Synthesis Methods

The synthesis of 6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one can be achieved through various methods:

  • Cyclocondensation Reactions : Utilizing hydrazine derivatives and appropriate carbonyl compounds under acidic conditions.
  • High-pressure Synthesis Techniques : Recent advancements have introduced high-pressure techniques that enhance yield and purity .

Case Studies

Several case studies have been documented regarding the biological activity of this compound:

Case Study 1: Anticancer Efficacy

In a study conducted on human cancer cell lines (A549 and MCF-7), derivatives of this compound were evaluated for their cytotoxic effects using the MTT assay. Results indicated that specific modifications to the phenyl group significantly enhanced anticancer potency .

Case Study 2: Antimicrobial Evaluation

A separate investigation assessed the antimicrobial efficacy against Bacillus pumilus and other strains. The results demonstrated that while some derivatives showed weak antimicrobial activity, others exhibited significant inhibition zones in agar diffusion tests .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one
Reactant of Route 2
6-phenyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one

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